2-Ethyl-1,3-benzothiazole

概要

説明

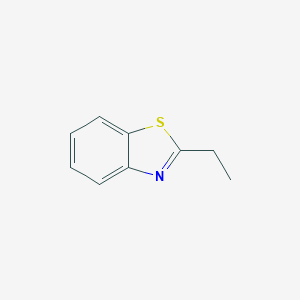

“2-Ethyl-1,3-benzothiazole” is a chemical compound that belongs to the class of benzothiazoles . It is also known by other names such as “ethyl benzothiazole-2-carboxylate”, “ethyl 1,3-benzothiazole-2-carboxylate”, and “ethyl benzo d thiazole-2-carboxylate” among others .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A novel method for the synthesis of 2-arylbenzothiazole derivatives using 2-bromo benzothiazole and phenylboronic acid pinacol ester has also been reported .

Molecular Structure Analysis

The molecular formula of “2-Ethyl-1,3-benzothiazole” is C10H9NO2S . The InChI Key is VLQLCEXNNGQELL-UHFFFAOYSA-N . The structure of benzothiazoles consists of a 5-membered 1,3-thiazole ring fused to a benzene ring .

Chemical Reactions Analysis

Benzothiazole derivatives have been found to display antibacterial activity by inhibiting various enzymes . The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view .

Physical And Chemical Properties Analysis

“2-Ethyl-1,3-benzothiazole” appears as a white solid . It has a molecular weight of 207.247 g/mol .

科学的研究の応用

Anticancer and Anti-inflammatory Agents

2-Ethyl-1,3-benzothiazole derivatives have been studied for their potential as anticancer and anti-inflammatory agents. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines and reduce the activity of inflammatory factors like IL-6 and TNF-α . The compounds’ effects on apoptosis, cell cycle, and cell migration have been evaluated, showing promising results for future therapeutic applications.

Agricultural Chemicals

In the agricultural sector, benzothiazole derivatives are recognized for their antibacterial, antiviral, and herbicidal activities. They play a crucial role in the discovery of new agrochemicals, with significant research progress in the development of herbicides and insecticides . The structural–activity relationship and mechanism of action of these compounds are key areas of study, providing insights for the discovery of new agrochemicals.

Antiviral Agents

Benzothiazoles have been identified as potential antiviral agents through high-throughput drug discovery screens. They are explored as inhibitors of viral protease and RNA-dependent RNA polymerase, which are critical in the life cycle of viruses . This application is particularly relevant in the context of emerging viral diseases.

Broad-Spectrum Biological Applications

The 2-substituted benzothiazole scaffold is a part of many biologically potent molecules. These molecules exhibit a wide range of biological activities, including antibacterial, antifungal, antioxidant, antimicrobial, anti-proliferative, and more . The versatility of benzothiazole derivatives makes them valuable in various biomedical research fields.

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. They show effectiveness against a variety of microbial strains, making them potential candidates for developing new antimicrobial drugs .

Enzyme Inhibition

These compounds are also investigated for their ability to inhibit various enzymes, which is crucial in the treatment of diseases like malaria and leishmaniasis. By inhibiting specific enzymes, benzothiazole derivatives can prevent the proliferation of the disease-causing organisms .

Neuroprotective Effects

Research has suggested that benzothiazole derivatives could have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Parkinson’s disease . The potential to protect nerve cells from damage or degeneration is a significant area of interest.

Antidiabetic Activity

Lastly, benzothiazole derivatives are being explored for their antidiabetic properties. They may play a role in managing blood sugar levels, which is crucial for the treatment of diabetes . The exploration of these compounds in metabolic disorders opens up new avenues for therapeutic interventions.

作用機序

Target of Action

2-Ethyl-1,3-benzothiazole is a benzothiazole derivative, which has been found to have significant biological activity. The primary targets of benzothiazole derivatives include enzymes such as DprE1 , which plays a crucial role in the survival of Mycobacterium tuberculosis . Benzothiazole derivatives have also been found to inhibit BCL-2 , a key enzyme involved in apoptosis, and have shown potential as anti-tubercular , anti-inflammatory , and anticancer agents .

Mode of Action

The interaction of 2-Ethyl-1,3-benzothiazole with its targets results in significant changes. For instance, when interacting with DprE1, benzothiazole derivatives inhibit the enzyme’s activity, leading to enhanced anti-tubercular activity . Similarly, when these compounds interact with BCL-2, they disrupt the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family, leading to dysregulated apoptosis in the affected cells .

Biochemical Pathways

The action of 2-Ethyl-1,3-benzothiazole affects several biochemical pathways. In the case of tuberculosis, the inhibition of DprE1 disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . In cancer cells, the inhibition of BCL-2 disrupts the mitochondrial apoptotic pathway, also known as the BCL-2-regulated pathway .

Result of Action

The action of 2-Ethyl-1,3-benzothiazole leads to molecular and cellular effects. In the context of tuberculosis, the inhibition of DprE1 leads to the death of M. tuberculosis . In cancer cells, the disruption of the BCL-2-regulated pathway can lead to apoptosis, thereby inhibiting the proliferation of cancer cells .

Safety and Hazards

将来の方向性

Benzothiazole and its derivatives have a wide range of biological activities and medicinal applications . Therefore, the development of novel antibiotics to control resistance problems is crucial . The study of the fabrication of 2-arylbenzothiazoles through different synthetic pathways shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

特性

IUPAC Name |

2-ethyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVULGJIRGZVJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948080 | |

| Record name | 2-Ethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Ethylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-Ethyl-1,3-benzothiazole | |

CAS RN |

936-77-6, 252280-83-4 | |

| Record name | 2-Ethylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-2.5 °C | |

| Record name | 2-Ethylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

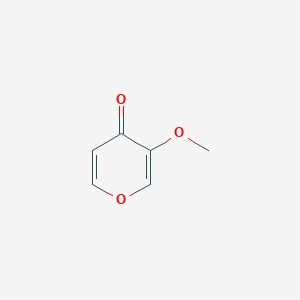

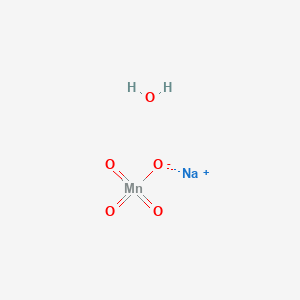

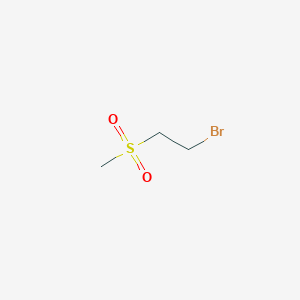

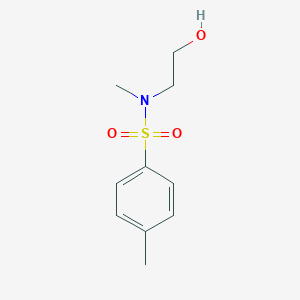

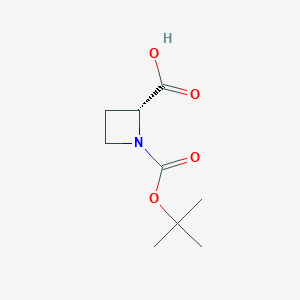

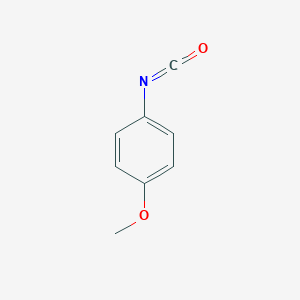

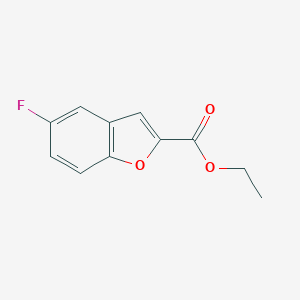

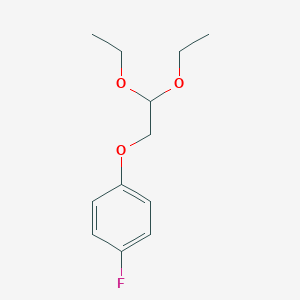

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

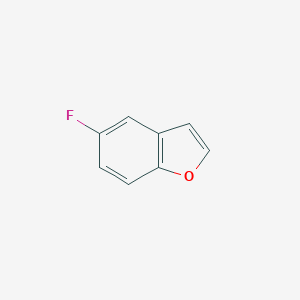

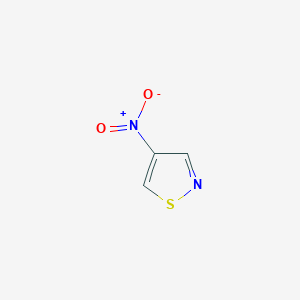

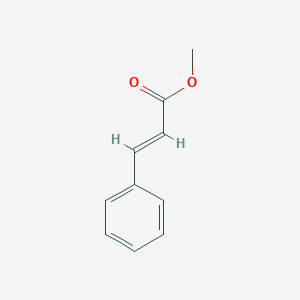

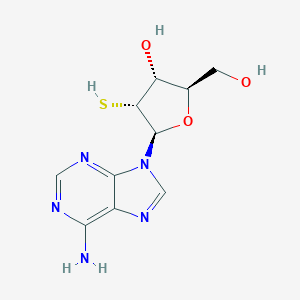

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。